2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a thiazole ring, a chromeno-pyrrole structure, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step reactions starting from simpler precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The chromeno-pyrrole structure can be formed through cyclization reactions involving appropriate starting materials under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity . The chromeno-pyrrole structure may allow the compound to intercalate with DNA or interact with proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of a thiazole ring, a chromeno-pyrrole structure, and various functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H21FN2O5S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21FN2O5S/c1-4-11-33-17-8-5-15(6-9-17)21-20-22(31)18-12-16(27)7-10-19(18)34-23(20)25(32)29(21)26-28-13(2)24(35-26)14(3)30/h5-10,12,21H,4,11H2,1-3H3 |
InChI Key |
DPECNTDJGBQERT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)C)C)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
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